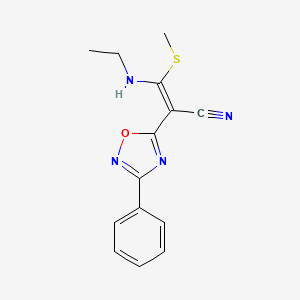
(2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as the ethylamino, methylsulfanyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with nitriles to form the oxadiazole ring. The subsequent introduction of the ethylamino and methylsulfanyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and implementing purification techniques to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases, given its diverse functional groups and potential biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The presence of the oxadiazole ring and other functional groups may allow it to interact with various molecular targets, such as proteins, nucleic acids, or cell membranes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(ethylamino)-3-(methylsulfanyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
(E)-3-(ethylamino)-3-methylsulfanyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H14N4OS/c1-3-16-14(20-2)11(9-15)13-17-12(18-19-13)10-7-5-4-6-8-10/h4-8,16H,3H2,1-2H3/b14-11+ |
InChI Key |
BKJAEYLVIAUVBT-SDNWHVSQSA-N |
Isomeric SMILES |
CCN/C(=C(/C#N)\C1=NC(=NO1)C2=CC=CC=C2)/SC |
Canonical SMILES |
CCNC(=C(C#N)C1=NC(=NO1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















